Enabling Photochromism in Spirobenzopyranindoline-Rhodamine Hybrids: 5-Methyl Substitution is a Prerequisite
In a comparative study of novel spirobenzopyranindolines containing a rhodamine fragment, the derivative synthesized from a 5-methyl-substituted Fischer base analog was the only compound in the series to exhibit photochromic behavior. This constitutes a binary differentiation: the 5-methyl derivative enables photochromism, whereas analogs lacking this specific substitution pattern in the tested series did not. [1]
| Evidence Dimension | Presence/Absence of Photochromism |
|---|---|
| Target Compound Data | Exhibits photochromism (Yes) |
| Comparator Or Baseline | Other substituted spirobenzopyranindoline-rhodamine hybrids in the series (No, no photochromism observed) |
| Quantified Difference | Qualitative (Binary: Yes/No) |
| Conditions | Toluene and acetone solutions at room temperature. |
Why This Matters
This establishes the 5-methyl substitution pattern as a critical structural determinant for enabling photochromic function in this specific class of complex hybrid molecules, directly guiding synthetic planning and material design.
- [1] Nikolaeva, O. G.; Tsukanov, A. V.; Shepelenko, E. N.; Revinskii, Yu. V.; Dubonosov, A. D.; Bren, V. A.; Minkin, V. I. Novel spirobenzopyranindolines containing a rhodamine fragment. Russ. J. Gen. Chem. 2016, 86 (2), 294-299. DOI: 10.1134/S1070363216020195. View Source
